methyl 5-({4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenoxy}methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-({4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenoxy}methyl)furan-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a triazole ring, and a difluoromethyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-({4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenoxy}methyl)furan-2-carboxylate involves multiple steps, starting with the preparation of the furan-2-carboxylate core. The triazole ring is introduced through a cyclization reaction, and the difluoromethyl group is added via a nucleophilic substitution reaction. The final step involves the coupling of the triazole and furan moieties under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-({4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenoxy}methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imino group can be reduced to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield a sulfoxide or sulfone, while reduction of the imino group would yield an amine .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or pathways.
Medicine: As a candidate for drug development, particularly for targeting diseases involving oxidative stress or inflammation.
Industry: As a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-({4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenoxy}methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to its targets. The triazole ring can interact with metal ions, potentially inhibiting metalloenzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another furan-based compound with potential biological activity.
Methyl 5-(4-aminophenyl)furan-2-carboxylate: A related compound with an amino group instead of a difluoromethyl group.
Uniqueness
Methyl 5-({4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenoxy}methyl)furan-2-carboxylate is unique due to its combination of a furan ring, a triazole ring, and a difluoromethyl group. This combination imparts distinct chemical properties and potential biological activities that are not found in similar compounds .
Properties
Molecular Formula |
C19H18F2N4O6S |
---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
methyl 5-[[4-[(E)-[3-(difluoromethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2,6-dimethoxyphenoxy]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C19H18F2N4O6S/c1-27-13-6-10(8-22-25-17(16(20)21)23-24-19(25)32)7-14(28-2)15(13)30-9-11-4-5-12(31-11)18(26)29-3/h4-8,16H,9H2,1-3H3,(H,24,32)/b22-8+ |
InChI Key |
VPHABWIVTPDVMY-GZIVZEMBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OCC2=CC=C(O2)C(=O)OC)OC)/C=N/N3C(=NNC3=S)C(F)F |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=C(O2)C(=O)OC)OC)C=NN3C(=NNC3=S)C(F)F |
Origin of Product |
United States |
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